Bromothymol blue

Catalog No.
S576133
CAS No.
76-59-5
M.F
C27H28Br2O5S
M. Wt
624.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromothymol blue

CAS Number

76-59-5

Product Name

Bromothymol blue

IUPAC Name

2-bromo-4-[3-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methyl-6-propan-2-ylphenol

Molecular Formula

C27H28Br2O5S

Molecular Weight

624.4 g/mol

InChI

InChI=1S/C27H28Br2O5S/c1-13(2)17-11-20(15(5)23(28)25(17)30)27(19-9-7-8-10-22(19)35(32,33)34-27)21-12-18(14(3)4)26(31)24(29)16(21)6/h7-14,30-31H,1-6H3

InChI Key

NUHCTOLBWMJMLX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1Br)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)Br)C

Synonyms

Blue, Bromothymol, Blue, Bromthymol, Bromothymol Blue, Bromthymol Blue, Dibromothymolsulfonphthalein

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)Br)C

Monitoring Enzyme Activity

[1] Bhalodia, M. M., et al. (2006). A new chromogenic assay to determine L-asparaginase activity. Journal of microbiological methods, 67(1), 72-76.

Studying Photosynthesis and Respiration

BTB can be a valuable tool in studying cellular processes like photosynthesis and respiration. In photosynthesis, plants absorb carbon dioxide (CO2) and release oxygen. BTB can be used to demonstrate this process. As CO2 dissolves in water, it forms carbonic acid, causing the solution to become more acidic and the BTB indicator to change color (typically from green to yellow) [2]. Conversely, during respiration, cells release CO2. By monitoring the color change of BTB solution exposed to exhaled breath, researchers can indirectly measure respiratory activity [2].

[2] Bromothymol blue - Wikipedia

Bromothymol blue is a synthetic dye widely used as a pH indicator, particularly in biological and chemical applications. Its chemical formula is C27H28Br2O5SC_{27}H_{28}Br_{2}O_{5}S, and it is classified as a weak acid. The compound exhibits distinct color changes depending on the pH of the solution: it appears yellow in acidic conditions (pH < 6.0), green in neutral solutions (around pH 7.0), and blue in basic conditions (pH > 7.6) . This colorimetric behavior is attributed to its ability to exist in protonated and deprotonated forms, which are responsible for the observed colors.

BTB acts as a weak acid that changes its color based on the availability of protons (H+) in the surrounding solution. In acidic environments, BTB accepts a proton, altering its electronic structure and causing it to absorb light in the yellow spectrum, resulting in a yellow color. Conversely, in basic environments, BTB loses a proton, leading to the absorption of light in the blue spectrum, resulting in a blue color []. This color change allows for a straightforward visual assessment of the solution's pH.

  • BTB is generally considered a low-hazard compound.
  • However, it's recommended to wear gloves and safety glasses when handling it to avoid skin and eye irritation.
  • BTB dust may cause respiratory irritation, so inhalation should be avoided.
  • Dispose of BTB according to local regulations for waste disposal.

Bromothymol blue functions as a pH indicator by undergoing protonation and deprotonation reactions. In acidic solutions, the compound exists predominantly in its protonated form, leading to a yellow appearance due to its absorption spectrum peaking at 427 nm . Conversely, in basic environments, the deprotonated form prevails, which absorbs light at 602 nm, resulting in a blue color. The transition between these states is reversible and can be represented as follows:

Bromothymol blue protonated Bromothymol blue deprotonated +H+\text{Bromothymol blue protonated }\rightleftharpoons \text{Bromothymol blue deprotonated }+\text{H}^+

Additionally, when carbon dioxide is dissolved in water, it forms carbonic acid, which lowers the pH and causes bromothymol blue to shift from blue to yellow, demonstrating its utility in monitoring respiratory activities

4
.

Bromothymol blue has notable biological applications due to its sensitivity to changes in pH. It is commonly used in laboratory settings to observe photosynthetic activity; for example, when plants produce oxygen during photosynthesis, the surrounding solution becomes less acidic, shifting the color of bromothymol blue towards blue . Furthermore, it serves as an indicator for detecting carbon dioxide levels in various biological processes, such as cellular respiration.

The synthesis of bromothymol blue involves the bromination of thymol blue using elemental bromine in glacial acetic acid. This reaction introduces bromine atoms into the thymol molecule, resulting in the formation of bromothymol blue . The procedure typically includes:

  • Dissolving thymol blue in glacial acetic acid.
  • Adding elemental bromine dropwise while stirring.
  • Isolating the product through filtration and purification processes.

Bromothymol blue has diverse applications across various fields:

  • Education: It is frequently used as a teaching tool in chemistry classes to demonstrate acid-base reactions and gas exchange during respiration .
  • Biological Research: Employed to monitor enzyme activities and metabolic processes by indicating changes in pH .
  • Medical Diagnostics: Utilized for detecting premature membrane rupture during childbirth by testing amniotic fluid pH levels .
  • Environmental Science: Used to study ocean acidification effects by monitoring changes in pH due to carbon dioxide absorption from the atmosphere .

Research has shown that bromothymol blue interacts with various substances based on their pH-affecting properties. For instance, it can be used alongside other indicators like phenol red to monitor enzymatic activities where shifts in pH indicate metabolic changes . Additionally, studies have demonstrated its effectiveness in tracking carbon dioxide levels as they influence solution acidity

4
.

Bromothymol blue shares structural similarities with several other pH indicators. Below is a comparison highlighting its uniqueness:

CompoundColor Change RangeUnique Features
Bromothymol BlueYellow (acidic) to Blue (basic)Sensitive to CO2; commonly used in biological studies
Thymol BlueYellow (pH < 8.0) to Blue (pH > 9.6)Wider basic range; less sensitive to CO2
Bromocresol GreenYellow (acidic) to Blue (basic)Similar color change but operates at different pH ranges
Phenol RedYellow (acidic) to Red (basic)More pronounced color change; used primarily in cell culture
Chlorophenol RedYellow (pH < 6.8) to Red (pH > 8.0)Operates at lower pH range; less commonly used than bromothymol blue

Bromothymol blue is particularly unique due to its specific sensitivity to carbon dioxide levels and its application in biological contexts, making it an essential tool for educators and researchers alike .

Molecular Formula and Constitutional Isomerism

Bromothymol blue exhibits the molecular formula C₂₇H₂₈Br₂O₅S with a molecular weight of 624.38 grams per mole [1] [2] [3]. The compound is systematically named as 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis(2-bromo-3-methyl-6-(1-methylethyl)phenol) [4] [5]. Alternative nomenclature includes 3,3'-dibromothymolsulfonphthalein and dibromothymolsulfophthalein [6] [7].

The constitutional isomerism of bromothymol blue is particularly significant due to its tautomeric properties [12] [26]. The compound exists in different structural forms depending on the solution pH, representing a form of constitutional isomerism where bonds are formed between different atoms while maintaining the same molecular formula [6] [10]. In acidic conditions, bromothymol blue adopts a pure quinoid form, while in alkaline solutions, it exists as a quinoid-phenolate form [12]. This tautomeric behavior involves the interconversion between benzenoid and quinoid forms, where the indicators exhibit light coloration in benzenoid form and dark coloration in quinoid form [26].

The equilibrium between protonated and deprotonated forms represents another aspect of constitutional isomerism in bromothymol blue [2] [29]. The protonated form (HBB) and the deprotonated form (BB⁻) differ in their connectivity patterns, with the deprotonation mechanism involving an intermediate that accounts for the greenish color observed in neutral solutions [2].

Table 1: Molecular Parameters of Bromothymol Blue

ParameterValueReference
Molecular FormulaC₂₇H₂₈Br₂O₅S [1] [2] [3]
Molecular Weight624.38 g/mol [1] [2] [7]
Exact Mass622.002419 [4] [5]
Monoisotopic Mass622.002419 [4] [5]
Chemical Abstracts Service Number76-59-5 [9] [21] [25]

Crystallographic Data and Spatial Configuration

Bromothymol blue crystallizes as a white crystalline solid with a density of 1.25 grams per cubic centimeter [7] [32]. The melting point ranges from 200 to 204 degrees Celsius, indicating good thermal stability [41] [42] [43]. The compound exhibits a bulk density of 450 kilograms per cubic meter [42] [43].

The spatial configuration of bromothymol blue involves a complex three-dimensional arrangement centered around a benzoxathiol ring system [20] [22]. The molecule contains three aromatic benzene rings, with the central benzoxathiol ring system serving as the structural backbone [24] [32]. The sulfur atom in the central ring system is bonded to two oxygen atoms through double bonds, forming a sulfone group, while an additional oxygen atom is connected via a single bond [20] [24].

The crystallographic structure reveals that the two terminal phenolic rings are positioned symmetrically around the central benzoxathiol core [20] [25]. Each terminal ring contains a bromine atom at the 3-position, a methyl group at the 2-position, a hydroxyl group at the 4-position, and an isopropyl group at the 6-position [9] [20] [24]. This spatial arrangement creates a molecule with significant steric bulk and defined geometric constraints.

Table 2: Physical Properties and Crystallographic Data

PropertyValueReference
Density1.25 g/cm³ [7] [32]
Melting Point200-204°C [41] [42] [43]
Bulk Density450 kg/m³ [42] [43]
Flash Point325.3±31.5°C [41]
Boiling Point614.3±55.0°C [41] [42]
Refractive Index1.634 [41]

Electronic Structure and Conjugation Effects

The electronic structure of bromothymol blue is characterized by an extensive conjugated π-system that spans across the entire molecular framework [2] [11] [12]. The conjugation arises from the overlap of p-orbitals across the alternating single and multiple bonds throughout the benzoxathiol core and the attached phenolic rings [11]. This delocalized π-electron system is responsible for the characteristic optical properties and color changes observed in different pH environments [2] [12].

Quantum chemical calculations using time-dependent density functional theory have revealed specific electronic transitions that account for the spectroscopic behavior of bromothymol blue [12] [15]. The protonated form exhibits peak absorption at 427 nanometers, corresponding to π→π* electronic transitions that result in yellow light transmission in acidic solutions [2] [20]. The deprotonated form shows peak absorption at 602 nanometers, reflecting different electronic transitions that produce blue light transmission in basic solutions [2] [20].

The conjugation effects are enhanced by the presence of electron-donating and electron-withdrawing substituents [2] [11]. The bromine atoms serve as moderate electron-withdrawing groups, while the alkyl substituents (methyl and isopropyl groups) act as moderate electron-donating groups [2]. This combination of substituent effects contributes to the indicator's active pH range from 6.0 to 7.6 [2] [7].

The extended conjugation system creates a highly delocalized molecular orbital structure where π-electrons are not localized to specific bonds or atoms but are distributed across the entire conjugated framework [11] [12]. This delocalization significantly influences the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, directly affecting the compound's optical and electronic properties [15] [18].

Table 3: Electronic and Spectroscopic Properties

PropertyAcidic FormBasic FormReference
Peak Absorption Wavelength427 nm602 nm [2] [20]
ColorYellowBlue [2] [7]
Extinction Coefficient (419-425 nm)≥17,000 M⁻¹cm⁻¹- [42]
Extinction Coefficient (326-332 nm)≥8,000 M⁻¹cm⁻¹- [42]
pH Transition Range6.0-7.66.0-7.6 [2] [7]

Functional Group Analysis

Bromothymol blue contains several distinct functional groups that contribute to its chemical behavior and properties [20] [22] [24]. The primary functional groups include phenolic hydroxyl groups, a sulfone group, bromine substituents, and alkyl groups arranged in a specific pattern across the molecular structure [9] [20] [25].

The phenolic hydroxyl groups are located on the terminal benzene rings at the 4-position relative to the central carbon bridge [20] [24]. These hydroxyl groups are responsible for the acid-base indicator properties of the compound, as they can undergo protonation and deprotonation depending on the solution pH [2] [29]. The phenolic nature of these groups provides the compound with its weak acid characteristics [2] [21].

The sulfone functional group, characterized by a sulfur atom bonded to two oxygen atoms through double bonds, is positioned within the central benzoxathiol ring system [20] [22]. This group contributes to the compound's stability and influences its electronic properties through its electron-withdrawing nature [2] [22]. An additional oxygen atom connected to the sulfur through a single bond completes the benzoxathiol ring structure [20] [25].

The bromine substituents are positioned at the 3-position on each terminal phenolic ring [9] [20] [24]. These halogen atoms serve as moderate electron-withdrawing groups that influence the electronic distribution within the molecule and affect the pH range over which the indicator functions [2]. The presence of bromine atoms also contributes to the compound's molecular weight and overall chemical stability [20] [24].

Alkyl substituents include methyl groups at the 2-position and isopropyl groups at the 6-position on each terminal ring [9] [20] [24]. These electron-donating groups balance the electron-withdrawing effects of the bromine atoms and contribute to the fine-tuning of the indicator's transition pH range [2]. The isopropyl groups, also known as 1-methylethyl groups, provide steric bulk that influences the molecular conformation and packing arrangements [20] [24].

Table 4: Functional Group Distribution in Bromothymol Blue

Functional GroupPositionCountChemical EffectReference
Phenolic Hydroxyl (-OH)4-position on terminal rings2Acid-base properties [2] [20] [24]
Sulfone (SO₂)Central benzoxathiol ring1Electron-withdrawing, stability [20] [22]
Bromine (-Br)3-position on terminal rings2Moderate electron-withdrawal [2] [9] [20]
Methyl (-CH₃)2-position on terminal rings2Electron-donating [9] [20] [24]
Isopropyl (-CH(CH₃)₂)6-position on terminal rings2Electron-donating, steric bulk [9] [20] [24]

The classical synthesis of bromothymol blue represents the most widely employed and commercially viable method for producing this important pH indicator compound. The fundamental synthetic pathway involves the electrophilic aromatic substitution of thymol blue with elemental bromine in glacial acetic acid medium [1] [2] [3].

The reaction begins with thymol blue as the starting material, which contains the characteristic sulfonephthalein framework essential for pH indicator functionality [1] [2]. The process utilizes elemental bromine as the brominating agent, typically requiring 2-3 equivalents to ensure complete substitution at the desired aromatic positions [4] [5]. The reaction is conducted in glacial acetic acid, which serves multiple critical functions: it acts as both solvent and protonating agent, enhancing the electrophilicity of bromine and facilitating the substitution reaction [1] [2] [4] [5].

The optimal reaction conditions have been extensively documented through both academic research and industrial practice. Temperature control is maintained between 40-50°C to balance reaction rate with product stability [5] [6]. The reaction duration typically ranges from 3.5 to 4.5 hours, allowing sufficient time for complete bromination while minimizing degradation reactions [4] [5]. The process follows a controlled electrophilic aromatic substitution mechanism, where bromine atoms selectively replace hydrogen atoms at specific positions on the thymol groups of the parent molecule [1] [3].

Upon completion, the product forms as a crystalline precipitate that can be isolated through conventional filtration techniques [4] [5]. This classical approach yields bromothymol blue with the molecular formula C₂₇H₂₈Br₂O₅S and molecular weight of 624.38 g/mol [7] [8]. The resulting compound exhibits the characteristic pH-dependent color transitions essential for its function as an indicator, ranging from yellow in acidic conditions to blue in basic environments [2] [9].

ParameterValue/DescriptionReference
Starting MaterialThymol Blue [1] [2] [3]
Brominating AgentElemental Bromine (Br₂) [1] [2] [5]
SolventGlacial Acetic Acid [1] [2] [4] [5]
Temperature (°C)40-50 [5] [6]
Reaction Time (hours)3.5-4.5 [4] [5]
Bromine Equivalents2-3 equivalents [4] [5]
Process TypeElectrophilic Aromatic Substitution [1] [3]
Product FormCrystalline Precipitate [4] [5]

Bromination Mechanisms and Reaction Optimization

The bromination mechanism of thymol blue involves a complex series of electrophilic aromatic substitution reactions that require precise control of reaction parameters to achieve optimal yields and product purity. Understanding these mechanisms is crucial for both laboratory-scale synthesis and industrial production optimization [3] [10].

The electrophilic species formation occurs when bromine dissolves in glacial acetic acid, generating protonated bromine species and bromonium ions that serve as the active electrophiles [10] . The acetic acid medium facilitates this process by protonating molecular bromine, creating species such as HOBr and Br⁺ ions that exhibit enhanced electrophilicity compared to neutral bromine molecules . This enhanced reactivity is essential for successful substitution on the electron-rich aromatic rings of thymol blue.

Temperature optimization plays a critical role in reaction success and yield maximization. The optimal temperature range of 40-50°C represents a carefully balanced compromise between reaction kinetics and thermal stability [5] [6]. Lower temperatures result in incomplete reaction and extended reaction times, while higher temperatures can lead to decomposition of both starting materials and products [6]. Research has demonstrated that maintaining temperatures within this narrow range prevents side reactions while ensuring complete bromination of the target positions [5].

Reaction medium effects significantly influence both reaction rate and selectivity. Glacial acetic acid serves multiple functions beyond simple solvation: it enhances bromine electrophilicity through protonation, maintains an acidic environment that stabilizes intermediate carbocations, and provides a homogeneous reaction medium that ensures uniform mixing [10] . The anhydrous nature of glacial acetic acid is particularly important, as water can interfere with the bromination process and reduce reaction efficiency .

Stirring and mixing optimization ensures homogeneous reaction conditions throughout the process. Continuous stirring prevents local concentration gradients that could lead to non-uniform bromination or formation of byproducts[optimizationtable]. The controlled addition rate of bromine, typically achieved through slow dropwise addition, prevents excessive local concentrations that could promote unwanted side reactions or multiple substitutions at undesired positions[optimizationtable].

pH monitoring throughout the reaction maintains the acidic conditions necessary for optimal electrophilic substitution. The reaction medium typically maintains pH values below 3, ensuring that the aromatic rings remain sufficiently activated for bromination while preventing deprotonation that could reduce reactivity[optimizationtable]. Visual monitoring of color changes serves as an additional indicator of reaction progress and completion[optimizationtable].

The crystallization process following reaction completion requires controlled cooling to room temperature to promote formation of pure, well-formed crystals. Rapid cooling can result in amorphous precipitates with reduced purity, while excessively slow cooling may allow decomposition reactions to occur[optimization_table]. The controlled crystallization process contributes significantly to overall product quality and yield.

FactorOptimal ConditionsEffect on Yield
Temperature Control40-50°C (controlled heating)Prevents decomposition
Reaction MediumGlacial acetic acid (anhydrous)Enhances electrophilicity
Stirring RateContinuous stirringEnsures homogeneous reaction
Addition Rate of BromineSlow dropwise additionPrevents side reactions
pH MonitoringAcidic medium (pH < 3)Maintains reaction selectivity
Reaction CompletionVisual color change confirmationMaximizes conversion
Crystallization ConditionsCooling to room temperaturePromotes pure crystal formation

Industrial-Scale Production Techniques

Industrial production of bromothymol blue requires sophisticated equipment and methodologies to ensure consistent quality, high yields, and economic viability while maintaining safety standards for bromine handling [12] [13] [14]. The scale-up from laboratory synthesis to commercial production involves significant modifications to accommodate bulk processing requirements and regulatory compliance [13] [14].

Raw material preparation systems form the foundation of industrial production, incorporating automated weighing and material handling systems designed for bulk quantities ranging from kilograms to tons of thymol blue[industrial_table]. These systems ensure precise stoichiometric control while minimizing human exposure to chemical hazards. Automated material handling reduces contamination risks and improves batch-to-batch consistency [13].

Reaction vessel design utilizes glass-lined reactors with corrosion resistance specifically engineered to handle bromine chemistry safely[industrialtable]. Typical reactor volumes range from 500L to 5000L, depending on production demands and facility capabilities[industrialtable]. These reactors incorporate specialized agitation systems designed to handle the viscosity changes that occur during the bromination process and subsequent crystallization [13] [14].

Temperature control systems employ jacketed vessels with sophisticated thermal regulation capabilities to maintain the critical 40-50°C temperature range with precision of ±2°C[industrialtable]. Advanced process control systems monitor multiple temperature points throughout the reactor to ensure uniform heating and prevent hot spots that could lead to decomposition or side reactions [6][industrialtable].

Bromine addition systems incorporate metered dosing pumps designed for controlled, precise addition of bromine while maintaining strict safety protocols[industrialtable]. These systems include automated safety interlocks that halt bromine addition if temperature or other critical parameters deviate from specified ranges [13]. Specialized vapor recovery systems capture bromine vapors to prevent environmental release and improve overall process efficiency[industrialtable].

Process monitoring and control systems provide real-time tracking of critical parameters including pH, temperature, and reaction progress through online analytical instrumentation[industrialtable]. Automated data logging systems maintain comprehensive records for quality assurance and regulatory compliance[industrialtable]. Advanced process control algorithms can automatically adjust reaction conditions to maintain optimal parameters throughout the production cycle [14].

Product isolation and recovery employ high-capacity centrifugal separators and filter presses designed to handle the large volumes of crystalline product generated in industrial operations[industrialtable]. These systems are engineered for efficient solid-liquid separation while minimizing product losses and ensuring consistent crystal quality[industrialtable].

Solvent recovery and recycling systems are essential for economic and environmental sustainability of industrial operations[industrialtable]. Advanced distillation and purification systems recover glacial acetic acid for reuse, significantly reducing raw material costs and environmental impact [13] [14]. These systems typically achieve recovery rates exceeding 95%, making the process economically viable at industrial scale[industrialtable].

Quality control and compliance systems ensure that industrial production meets pharmaceutical-grade specifications when required[industrialtable]. Good Manufacturing Practice (GMP) compliance is essential for products destined for pharmaceutical or biotechnology applications [13] [14]. Comprehensive quality control laboratories perform real-time analysis of intermediate and final products to ensure consistent quality[industrialtable].

Process StageIndustrial Equipment/MethodScale Considerations
Raw Material PreparationAutomated weighing systems, material handlingBulk handling of thymol blue (kg-ton scale)
Reaction VesselGlass-lined reactors with corrosion resistanceReactor volumes: 500L-5000L typical
Temperature ControlJacketed vessels with thermal regulationPrecise temperature control (±2°C)
Bromine Addition SystemMetered dosing pumps for controlled additionSafety systems for bromine handling
Reaction MonitoringOnline pH and temperature monitoringAutomated data logging systems
Product IsolationCentrifugal separators, filter pressesHigh-capacity filtration systems
Purification EquipmentRecrystallization tanks, drying ovensSolvent recovery and recycling
Final ProcessingPackaging lines, quality control systemsGMP compliance for pharmaceutical grade

The global market dynamics significantly influence industrial production strategies, with market size estimates ranging from USD 250 million to USD 750 million, growing at compound annual growth rates of 5.5-7.5% [12] [15] [14]. Major global suppliers include established chemical manufacturers such as Merck Life Science KGaA, Himedia Laboratories Private Limited, and Loba Chemie Private Limited Mumbai, which collectively account for approximately 71% of global exports [13]. This market concentration reflects the specialized nature of bromothymol blue production and the significant capital investment required for industrial-scale manufacturing capabilities [13] [14].

Purification Strategies and Yield Enhancement

Effective purification of bromothymol blue is essential for achieving the high purity standards required for analytical and pharmaceutical applications, while yield enhancement strategies ensure economic viability of the production process [16] [17] [18] [19]. The purification process must remove unreacted starting materials, byproducts from side reactions, and solvent residues while maintaining the integrity of the pH indicator functionality [18] [19].

Recrystallization techniques represent the primary purification method, employing controlled dissolution in hot solvents followed by gradual cooling to promote formation of pure crystals [17] [18] [20]. The process typically achieves yields of 85-95% while effectively removing unreacted thymol blue and brominated byproducts[purification_table]. Hot dissolution is performed using minimal volumes of appropriate solvents to maximize concentration and subsequent crystal purity [18] [20]. The cooling rate is carefully controlled to optimize crystal size and morphology, with slower cooling rates generally producing larger, more uniform crystals with higher purity [18] [21].

Solvent selection strategies for recrystallization employ ethanol-water mixtures that provide optimal solubility characteristics for bromothymol blue while minimizing solubility of impurities[purificationtable]. The solvent system is chosen based on differential solubility between the desired product and contaminants, with yields typically ranging from 88-94%[purificationtable]. Alternative solvent systems may be employed depending on the specific impurity profile of the crude product [18] [19].

Washing procedures utilize sequential treatment with cold solvents to remove surface-adhered impurities and mother liquor residues[purificationtable] [19]. These procedures typically achieve 92-98% purity enhancement by eliminating soluble impurities that remain after initial crystallization[purificationtable]. Multiple washing steps with different solvents may be employed to target specific types of contaminants [19].

Temperature cycling techniques involve controlled heating and cooling cycles that promote crystal growth and improve crystal uniformity[purificationtable]. These methods typically achieve yields of 90-96% while producing crystals with superior morphological characteristics[purificationtable]. The process parameters are optimized to balance crystal quality with overall yield [18] [20].

pH adjustment strategies are employed to prepare water-soluble sodium salt forms of bromothymol blue, which exhibit different purification characteristics compared to the free acid form[purificationtable]. Treatment with sodium hydroxide converts the free acid to its sodium salt, which demonstrates enhanced water solubility and different crystallization behavior[purificationtable]. While yields for salt formation typically range from 80-90%, the resulting product often exhibits superior handling characteristics and storage stability[purification_table].

Advanced filtration techniques employ vacuum filtration with fine filter media to ensure complete separation of crystalline products from mother liquors[purificationtable]. These methods typically achieve recovery rates of 95-99%, minimizing product losses during isolation[purificationtable]. Proper filtration technique is essential for maintaining crystal integrity and preventing contamination [18] [19].

Controlled drying methods utilize oven drying at 110°C with careful moisture control to remove residual solvents and water while preventing thermal decomposition[purificationtable] [22]. These procedures typically achieve final product moisture contents of 98-99.5%, meeting the stringent requirements for analytical grade materials[purificationtable]. The drying conditions are optimized to balance moisture removal with thermal stability [22] [18].

Process optimization strategies integrate multiple purification steps to maximize overall yield while achieving desired purity specifications[purificationtable]. Overall process yields typically range from 85-95%, representing an optimized balance between purity and economic viability[purificationtable]. Advanced optimization techniques may employ statistical experimental design to identify optimal combinations of purification parameters [19].

Purification MethodTechnique DescriptionTypical Yield Range (%)Quality Impact
RecrystallizationHot dissolution followed by controlled cooling85-95Removes unreacted starting materials
Washing ProceduresSequential washing with cold solvents92-98 (purity enhancement)Eliminates soluble impurities
Solvent SelectionEthanol-water mixtures for recrystallization88-94Controls crystal morphology
Temperature CyclingControlled heating and cooling cycles90-96Improves crystal uniformity
pH AdjustmentSodium hydroxide for salt formation80-90 (for sodium salt)Enhances water solubility
Filtration TechniquesVacuum filtration with fine filter media95-99 (recovery)Ensures product purity
Drying MethodsOven drying at 110°C with moisture control98-99.5 (final product)Removes residual moisture
Yield OptimizationProcess parameter optimization85-95 (overall process)Maximizes commercial viability

Physical Description

Odorless white to cream-colored solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO]

XLogP3

7.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

624.00037 g/mol

Monoisotopic Mass

622.00242 g/mol

Heavy Atom Count

35

Melting Point

201.0 °C

UNII

VGU4LM0H96

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 8 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Bromthymol Blue is a dye used as an indicator in determining pH. Bromthymol blue is a weak acid. It can be in acid or base form, depending on the pH of the solution. This reagent is yellow in acidic solutions, blue in basic solutions and green in neutral solution.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

76-59-5

Wikipedia

Bromothymol_blue

Use Classification

Cosmetics -> Cosmetic colorant

General Manufacturing Information

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

Colorimetric ammonia (NH

Sutthira Sutthasupa, Chutima Padungkit, Sudarat Suriyong
PMID: 34087707   DOI: 10.1016/j.foodchem.2021.130151

Abstract

Hydrogels based on alginate and methylcellulose were developed as a colorimetric indicator for monitoring minced pork spoilage. The hydrogel was fabricated by an external gelation method using Ca
as the crosslinking agent. The pH-sensitive dye bromothymol blue was incorporated into the hydrogel to act as an indicator. The hydrogel's swelling index increased with an increasing ratio of methylcellulose, suggesting that the water uptake capacity is tunable by the polymer composition. The hydrogel's compression strength is directly proportional to the alginate content. The hydrogel indicator demonstrated a color change from orange to yellow (day 6) upon detecting total volatile basic nitrogen (TVB-N) built up in the package during minced pork storage at 4 °C, and the results showed a positive correlation between the color change, TVB-N and pH change of minced pork. This result demonstrated the potential application of the hydrogel as a spoilage indicator in intelligent packaging.


Applying an intraoperative predictive indicator for postoperative pancreatic fistula: randomized preclinical trial

T M Pausch, C Mitzscherling, O Aubert, X Liu, B Gesslein, T Bruckner, F K F Kommoss, M Golriz, A Mehrabi, T Hackert
PMID: 33608727   DOI: 10.1093/bjs/znaa115

Abstract




Intelligent Hybrid Hydrogels for Rapid

Haoping Wang, Sirong Zhou, Lixia Guo, Yunxia Wang, Liheng Feng
PMID: 32805886   DOI: 10.1021/acsami.0c12355

Abstract

Diseases induced by bacterial infections increasingly threaten the health of people all over the world; thus, it is urgent and significant to early diagnose and effectively eliminate infections to save people's lives. To this end, we synthesized an intelligent hydrogel that integrated
visualized diagnosis and photothermal therapy of bacterial infections. By simply and subtly incorporating pH-sensitive bromothymol blue (BTB) and near-infrared (NIR)-absorbing conjugated polymer (termed as PTDBD) into thermosensitive chitosan (CS)-based hydrogel, the synthesized BTB/PTDBD/CS hydrogel can diagnose the acidic microenvironment of
(
) biofilm and infected wounds by showing visualized color change. After rapid diagnosis, the hydrogel can immediately treat the infection site by local hyperthermia under irradiation of NIR laser (808 nm) and even the stubborn biofilm that is difficult to eradicate. Since the dominating antibacterial mechanism is hyperthermia, the hybrid hydrogel shows broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and drug-resistant bacteria. In addition, it has low cytotoxicity to normal cells and no effect on the main organs of mice. It paves a brand new avenue to develop smart and facile diagnosis and a treatment platform for bacterial infections.


Carbon isotope ratio of organic acids in sake and wine by solid-phase extraction combined with LC/IRMS

Momoka Suto, Hiroto Kawashima
PMID: 33057737   DOI: 10.1007/s00216-020-03003-x

Abstract

We developed an analytical procedure for determining the δ
C values of organic acids in sake and wine using solid-phase extraction combined with liquid chromatography/isotope ratio mass spectrometry (LC/IRMS). First, the solid-phase extraction (SPE) procedure was performed and various tests were conducted to extract organic acids from alcoholic beverages using the simulated sake sample. Under the optimal SPE procedure, high recovery rates (96-118%) and good accuracies (≤ 0.7‰) were thus achieved for the simulated sake and wine samples. Next, we determined the δ
C of organic acid (tartaric acid, malic acid, lactic acid, succinic acid) in 9 sake and 11 wine samples. Finally, the δ
C values of lactic acid in nine sake samples suggested that lactic acid had been added during the brewing process. The high correlation between the δ
C values of tartaric acid and malic acid in 11 wine samples was consistent with their common source, grapes. This analytical method may help to identify when organic acids have been added to sake and wine and to elucidate the process of organic acid production therein. Graphical abstract.


Automated analytical microsystem for the spectrophotometric monitoring of titratable acidity in white, rosé and red wines

Natàlia Sández, Antonio Calvo-López, Susana S M P Vidigal, António O S S Rangel, Julián Alonso-Chamarro
PMID: 31679574   DOI: 10.1016/j.aca.2019.09.052

Abstract

The design, construction and evaluation of a low-cost cyclic olefin copolymer (COC)-based continuous flow microanalyzer with optical detection to determine the titratable acidity content of wine is here presented. The analysis method is based on the monitoring of the blue coloration decrease of a buffered bromothymol blue (BTB) solution in the presence of the acidic compounds of wine. The microanalyzer monolithically integrates the required microfluidic motifs as well as an optical flow cell where the measurements are performed by using a miniaturized and versatile photometric detection system. Fluid management is totally automated by the use of computer-controlled microvalves, permitting the automatic calibration of the system as well as the automatic sampling, including in-line dilution and analysis. The reduced size of the whole system along with its high simplicity and automation make it suitable for its application to the on-line monitoring of titratable acidity during wine-making processes. With the optimal conditions, a linear range up to 0.50 g L
tartaric acid, a quantification limit (LOQ) of 0.01 g L
and a detection limit (LOD) of 0.004 g L
were obtained, covering the most common acidity content of musts and wines. A sampling rate up to 26 h
could be achieved, consuming less than 3 mL of inexpensive reagents per analysis and requiring no pretreatment of the sample. The microsystem has been successfully applied to the quantification of the titratable acidity content of several wine samples, being the results in excellent agreement with the ones obtained by the reference method.


Simultaneous quantification of peroxidase and ascorbic acid in biosamples with an automatic system based on a Fe(iii)/methylthymol blue-carbon dot simulative enzyme

Yang Zhao, Qiao-Jing Li, Yong-Sheng Li, Xiu-Feng Gao
PMID: 32573604   DOI: 10.1039/d0an00291g

Abstract

Peroxidase (POD) and ascorbic acid (AsA) usually coexist in organisms to synergistically protect them from reactive oxygen damage, and their contents undergo dynamic changes under different physiological conditions. What's more, the response of POD-catalytic activity in spectrophotometry has to be corrected using the content of concomitant AsA because we found that there is an extinction reaction between AsA and chromogenic products obtained from POD catalysis. With these implications, by skilfully using the chromogenic and the extinction phenomena in the guaiacol/POD/H
O
reaction, an automatic analysis system for simultaneous quantification of POD (73-440 U L
) and AsA (4-60 mg L
) was successfully established based on flow injection analysis (FIA). Furthermore, under acidic conditions (0.5 mol L
of HCl), hydrothermal synthesis (250 °C for 1 h) was used for synthesizing new carbon dots (sPOD-CDs) of methylthymol blue (0.08 g L
)/FeCl
(0.8 g L
), which is a simulative enzyme for POD, and it was first used for catalyzing the guaiacol/H
O
reaction within the FIA system to replace natural HRP in the extinction reaction. This sPOD-CD solution has no background absorption and its concentration shows excellent correlation with simulative POD-activity. Finally, after optimization, this FIA system was utilized to testify that the reducibility of AsA is due to ascorbate ions and to determine POD and AsA in some plant samples. The standard addition recovery experiment showed that there was no interference from the matrix in real samples (recoveries: 95%-105%), and the obtained POD and AsA results were also consistent with the reference experiments (relative deviation ≤ 2.80%, t-test ≥ 0.07). The proposed FIA system is characterized by high sample-throughput (40 samples per h), better repeatability (relative standard deviation ≤ 1.4%), etc.


A semen cassia gum-based film with visual-olfactory function for indicating the freshness change of animal protein-rich food

Lele Cao, Qianyun Ma, Tieqiang Liang, Guohou Sun, Wenrui Chi, Cijian Zhang, Jian Li, Lijuan Wang
PMID: 30974141   DOI: 10.1016/j.ijbiomac.2019.04.045

Abstract

Bromothymol blue (BTB) was fixed on the cationic cellulose fibers (CCFs) to prepare pH sensitive fibers (pH-SFs). The pH-SFs as intelligent indicator were added into the semen cassiae gum (SCG) as a weakly acidic matrix to prepare a visual-olfactory film. The
C NMR results show that the CCFs were successfully obtained by introducing hydroxypropyltriethylamine groups which showed strong affinity to BTB molecules. Rheology results demonstrated that all of the film-forming solutions were shear-thinned fluids with non-Newtonian behavior. Scanning electronic microscopy showed that the addition of pH-SFs makes the film surface rougher and rougher. The addition of pH-SFs < 3% improved the tensile strength of the film. The visual-olfactory film was sensitive to ammonia with a highly visible color change from pale yellow to blue-green. The SCG-3SFs film pre-treated in NaOH solution changed from blue to pale yellow while the raw milk was close to spoilage. The light yellow SCG-3SFs film changed to blue-green as the freshwater shrimp changed from fresh to spoilage. The results indicate that the visual-olfactory film can be used for perceiving the freshness of milk and freshwater shrimp.


Two-layer Electrospun System Enabling Wound Exudate Management and Visual Infection Response

Mohamed Basel Bazbouz, Giuseppe Tronci
PMID: 30813559   DOI: 10.3390/s19050991

Abstract

The spread of antimicrobial resistance calls for chronic wound management devices that can engage with the wound exudate and signal infection by prompt visual effects. Here, the manufacture of a two-layer fibrous device with independently-controlled exudate management capability and visual infection responsivity was investigated by sequential free surface electrospinning of poly(methyl methacrylate-co-methacrylic acid) (PMMA-co-MAA) and poly(acrylic acid) (PAA). By selecting wound pH as infection indicator, PMMA-co-MAA fibres were encapsulated with halochromic bromothymol blue (BTB) to trigger colour changes at infection-induced alkaline pH. Likewise, the exudate management capability was integrated via the synthesis of a thermally-crosslinked network in electrospun PAA layer. PMMA-co-MAA fibres revealed high BTB loading efficiency (>80 wt.%) and demonstrated prompt colour change and selective dye release at infected-like media (pH > 7). The synthesis of the thermally-crosslinked PAA network successfully enabled high water uptake (
= 1291 ± 48 - 2369 ± 34 wt.%) and swelling index (
= 272 ± 4 - 285 ± 3 a.%), in contrast to electrospun PAA controls. This dual device functionality was lost when the same building blocks were configured in a single-layer mesh of core-shell fibres, whereby significant BTB release (~70 wt.%) was measured even at acidic pH. This study therefore demonstrates how the fibrous configuration can be conveniently manipulated to trigger structure-induced functionalities critical to chronic wound management and monitoring.


Explore Compound Types